REACTION_CXSMILES
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C(=[N:8][N:9]([CH:13]=[C:14]([C:17]#[N:18])[C:15]#[N:16])[CH:10]([CH3:12])[CH3:11])C1C=CC=CC=1.Cl>C(O)C>[NH2:18][C:17]1[C:14]([C:15]#[N:16])=[CH:13][N:9]([CH:10]([CH3:11])[CH3:12])[N:8]=1
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Name
|
|
Quantity
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9.42 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)=NN(C(C)C)C=C(C#N)C#N
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Name
|
|
Quantity
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5 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 min
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Duration
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20 min
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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ADDITION
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Details
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ether (50 ml) was added
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Type
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CUSTOM
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Details
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The mixture was sonicated
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Type
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ADDITION
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Details
|
To the residue was added 20 ml of 5N aqueous sodium hydroxide solution
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Type
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EXTRACTION
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Details
|
the mixture was extracted with dichloromethane (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1C#N)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |